2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine
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Overview
Description
2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have also been evaluated against various fungal strains and as inhibitory compounds against succinate dehydrogenase .
Mode of Action
Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been used to study the dynamics of intracellular processes .
Result of Action
Similar compounds have shown significant inhibitory activity .
Action Environment
Similar compounds have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Another approach includes the regioselective synthesis through cyclocondensation reactions in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents at various positions on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as N-iodosuccinimide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their photophysical properties and applications in material science.
Pyrrolopyrazines: Used in the synthesis of biologically active compounds.
Uniqueness
2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its thian-4-yloxy group provides additional functionalization possibilities, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-9-8-11-12(13-4-5-15(11)14-9)16-10-2-6-17-7-3-10/h4-5,8,10H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZVKBIMDYWMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)OC3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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